molecular formula C16H17N3O5 B13467260 Pomalidomide-C3-OH

Pomalidomide-C3-OH

Cat. No.: B13467260
M. Wt: 331.32 g/mol
InChI Key: VESILCAPQNJVEI-UHFFFAOYSA-N
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Description

Pomalidomide-C3-OH is a derivative of pomalidomide, an immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analogue, known for its potent anti-inflammatory and anti-cancer properties. The compound has gained significant attention in the scientific community due to its enhanced efficacy and reduced toxicity compared to its predecessors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-C3-OH typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and cyclization, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification steps to ensure the final product’s purity exceeds 99% . Continuous flow synthesis has also been explored to improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C3-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions are commonly used in the synthesis of this compound, particularly in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.

Scientific Research Applications

Pomalidomide-C3-OH has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pomalidomide-C3-OH is compared with other similar compounds such as thalidomide and lenalidomide. While all three compounds belong to the same class of immunomodulatory drugs, this compound has shown improved efficacy and a better toxicity profile . Thalidomide, the parent compound, was the first to demonstrate anti-cancer activity but had significant side effects. Lenalidomide, a more potent analogue, improved upon thalidomide’s efficacy but still had limitations. This compound, the latest in this series, offers the best balance of efficacy and safety .

List of Similar Compounds

  • Thalidomide
  • Lenalidomide
  • CC-220 (Iberdomide)

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22)

InChI Key

VESILCAPQNJVEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO

Origin of Product

United States

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